18-Hydroxyoctadec-2-enoic acid
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Overview
Description
18-Hydroxyoctadec-2-enoic acid is a long-chain fatty acid with a hydroxyl group at the 18th carbon and a double bond between the 2nd and 3rd carbons. This compound is part of the broader class of hydroxy fatty acids, which are known for their diverse biological and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 18-hydroxyoctadec-2-enoic acid typically involves the hydroxylation of octadecenoic acid. One common method is the catalytic hydrogenation of ricinoleic acid, which introduces a hydroxyl group at the desired position . The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) under hydrogen gas at elevated temperatures and pressures.
Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological processes involving microbial fermentation. Specific strains of bacteria or fungi are employed to convert oleic acid into the desired hydroxy fatty acid. This method is favored for its sustainability and lower environmental impact compared to traditional chemical synthesis .
Chemical Reactions Analysis
Types of Reactions: 18-Hydroxyoctadec-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a keto group, resulting in the formation of 18-oxo-octadec-2-enoic acid.
Reduction: The double bond can be reduced to yield 18-hydroxyoctadecanoic acid.
Esterification: The carboxyl group can react with alcohols to form esters, which are useful in the production of biodegradable polymers.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum (Pt) under hydrogen gas are employed.
Esterification: Acid catalysts such as sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA) are used.
Major Products:
Oxidation: 18-oxo-octadec-2-enoic acid
Reduction: 18-hydroxyoctadecanoic acid
Esterification: Various esters depending on the alcohol used.
Scientific Research Applications
18-Hydroxyoctadec-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of complex organic molecules and biodegradable polymers.
Biology: It serves as a model compound for studying the metabolism of hydroxy fatty acids in living organisms.
Medicine: Research has shown its potential in developing drug delivery systems due to its biocompatibility and ability to form micelles.
Industry: It is utilized in the production of lubricants, surfactants, and plasticizers.
Mechanism of Action
The mechanism of action of 18-hydroxyoctadec-2-enoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: It primarily interacts with enzymes involved in fatty acid metabolism, such as lipases and hydrolases.
Pathways Involved: The compound is metabolized through β-oxidation and ω-oxidation pathways, leading to the production of energy and other metabolites.
Comparison with Similar Compounds
Ricinoleic Acid: Similar in structure but with a hydroxyl group at the 12th carbon.
Oleic Acid: Lacks the hydroxyl group but has a similar carbon chain length and double bond position.
Stearic Acid: Saturated fatty acid with no double bonds or hydroxyl groups.
Uniqueness: 18-Hydroxyoctadec-2-enoic acid is unique due to its specific hydroxylation and unsaturation pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and functionality .
Properties
CAS No. |
38885-94-8 |
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Molecular Formula |
C18H34O3 |
Molecular Weight |
298.5 g/mol |
IUPAC Name |
18-hydroxyoctadec-2-enoic acid |
InChI |
InChI=1S/C18H34O3/c19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18(20)21/h14,16,19H,1-13,15,17H2,(H,20,21) |
InChI Key |
JQNQKNGCSLCPDE-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCCCC=CC(=O)O)CCCCCCCO |
Origin of Product |
United States |
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